molecular formula C17H17NO B11865405 N-(4-Methyl-2,3-dihydro-1H-inden-2-yl)benzamide CAS No. 61957-31-1

N-(4-Methyl-2,3-dihydro-1H-inden-2-yl)benzamide

Cat. No.: B11865405
CAS No.: 61957-31-1
M. Wt: 251.32 g/mol
InChI Key: WIMHGGUHCBFWBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methyl-2,3-dihydro-1H-inden-2-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a 4-methyl-2,3-dihydro-1H-inden-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methyl-2,3-dihydro-1H-inden-2-yl)benzamide typically involves the condensation of 4-methyl-2,3-dihydro-1H-indene with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of benzamide derivatives, including this compound, can be achieved through the direct condensation of carboxylic acids and amines. This process often employs catalysts such as diatomite earth immobilized with Lewis acidic ionic liquids under ultrasonic irradiation to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N-(4-Methyl-2,3-dihydro-1H-inden-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzamides or indenes.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-Methyl-2,3-dihydro-1H-inden-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Methyl-2,3-dihydro-1H-inden-2-yl)benzamide stands out due to its unique structural features, which confer specific chemical and biological properties. Its 4-methyl-2,3-dihydro-1H-inden-2-yl moiety distinguishes it from other benzamide derivatives, potentially leading to different reactivity and biological effects.

Properties

CAS No.

61957-31-1

Molecular Formula

C17H17NO

Molecular Weight

251.32 g/mol

IUPAC Name

N-(4-methyl-2,3-dihydro-1H-inden-2-yl)benzamide

InChI

InChI=1S/C17H17NO/c1-12-6-5-9-14-10-15(11-16(12)14)18-17(19)13-7-3-2-4-8-13/h2-9,15H,10-11H2,1H3,(H,18,19)

InChI Key

WIMHGGUHCBFWBP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CC(CC2=CC=C1)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.